2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Description
This compound features a pyridazinone core (6-oxo-pyridazine) substituted at position 3 with a thiophen-2-yl group. The acetamide side chain includes a 4-ethoxyphenyl moiety and a flexible ethyl linker connecting the pyridazinyl and acetamide groups.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-16-7-5-15(6-8-16)14-19(24)21-11-12-23-20(25)10-9-17(22-23)18-4-3-13-27-18/h3-10,13H,2,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHOAOXFBDLLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide, with the CAS number 946264-74-0, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, and it has a molecular weight of 383.5 g/mol. The structure features an ethoxyphenyl group linked to a pyridazine derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 946264-74-0 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds in the same class have shown significant antioxidant properties, which can help in reducing oxidative stress in cells .
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders .
- Anti-inflammatory Effects : Similar derivatives have been studied for their potential as COX inhibitors, which could translate into anti-inflammatory benefits .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound.
Study on Antioxidant Properties
A study published in PMC evaluated various compounds for their antioxidant capabilities. The results indicated that certain derivatives exhibited high radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
Enzyme Inhibition Research
Research focusing on enzyme inhibition demonstrated that compounds with similar structures effectively inhibited AChE activity. This inhibition is critical for developing treatments for conditions like Alzheimer's disease and other cognitive disorders .
Anti-inflammatory Activity
In a comparative study of COX inhibitors, it was found that certain derivatives demonstrated promising anti-inflammatory effects with IC50 values indicating strong activity against COX enzymes. These findings suggest that this compound could serve as a lead compound for further development in anti-inflammatory therapies .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neurology. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental setups:
-
Antitumor Activity :
- A study demonstrated that derivatives similar to this compound effectively inhibited the growth of cancer cell lines by targeting specific signaling pathways associated with tumor progression .
- The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene ring enhanced its potency against certain cancer types .
- Neuroprotective Studies :
-
Pharmacokinetic Profiles :
- Investigations into the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand its potential, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Antitumor Activity (IC50 μM) | Neuroprotective Effects |
|---|---|---|
| 2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide | 0.40 | Yes |
| Pteridinone Derivatives | 0.10 | Limited |
| Pyrazolo[1,5-a]pyrimidines | 0.50 | Yes |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Heterocycle Variations
- Pyridazine Derivatives: 2-(5-Chloro-4-Fluoro-6-Oxo-Pyridazin-1-yl)-N-[4-Methyl-3-(Sulfamoyl)Phenyl]Acetamide (): Shares the pyridazinone core but substitutes chloro and fluoro groups at positions 4 and 5, respectively. The sulfamoylphenyl group replaces the thiophene-ethyl-acetamide chain, likely altering solubility and target selectivity . The acetohydrazide linker differs from the ethyl-acetamide group in the target compound, impacting conformational flexibility .
- Indazole Derivatives: 2-(4-Ethoxyphenyl)-N-(5-Nitro-1H-Indazol-3-yl)Acetamide (): Replaces the pyridazine core with an indazole ring.
Substituent and Linker Modifications
Thiophene vs. Other Aromatic Groups :
- The thiophene substituent in the target compound enhances π-π stacking and lipophilicity compared to analogs with fluorophenyl () or pyridyl groups (). This may improve membrane permeability .
- 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide () : Substitutes a dioxoquinazoline core, which increases hydrogen-bond acceptor capacity but reduces planarity compared to pyridazine .
Ethyl Linker vs. Rigid Linkers :
Physicochemical Data
Q & A
Q. Methodological Approach :
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) and assess bioactivity shifts .
- Bioactivity Testing : Standardize assays (e.g., antioxidant via DPPH scavenging; anti-inflammatory via IL-6 ELISA) .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ values) with activity trends .
- Key Finding : Analogs with bulkier substituents (e.g., 4-fluorophenyl) show reduced solubility but enhanced target affinity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for enzyme inhibition) and apply ANOVA to identify outliers .
- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Probe Purity : Use HPLC-UV (C18 column, 220 nm) to verify compound integrity; impurities >2% can skew bioactivity .
Basic: What analytical methods ensure compound stability under experimental conditions?
Methodological Answer:
- Stability Studies :
- Thermal : Incubate at 25°C, 37°C, and 50°C for 48 hours; monitor degradation via TLC or UPLC .
- Photolytic : Expose to UV light (254 nm) and quantify decomposition products using LC-MS .
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the thiophene ring .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Methodological Answer:
- Reaction Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., thiophene coupling) to improve yield consistency .
- Purification Challenges : Replace column chromatography with fractional crystallization (solvent: acetone/hexane) for cost-effective scale-up .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity profiles in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
